4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Description
Properties
IUPAC Name |
4-methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-4-5-6-7-8-9-13-28-21(29)19-20(25(3)23(28)30)24-22-26(14-15-27(19)22)18-12-10-11-17(2)16-18/h10-12,16H,4-9,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUUJHRMWYSEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and imidazole precursors, followed by their fusion under specific conditions. Common reagents used in the synthesis include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.
- Reagent in Organic Reactions : It is utilized as a reagent in several organic reactions due to its ability to participate in nucleophilic and electrophilic substitutions .
Biology
- Biological Activity : Research indicates potential biological activities including antimicrobial and anticancer properties. Studies have shown that the compound may inhibit specific enzymes involved in purine metabolism, which could be beneficial in developing treatments for diseases related to purine dysregulation .
- Cellular Mechanisms : The mechanism of action involves interaction with molecular targets such as enzymes and receptors that regulate cellular processes. This can influence signaling pathways related to cell growth and apoptosis .
Medicine
- Therapeutic Potential : Investigations into its therapeutic effects suggest applications in treating conditions associated with purine metabolism disorders. The compound's ability to modulate enzyme activity positions it as a candidate for drug development aimed at metabolic diseases .
- Drug Development : Ongoing research focuses on its efficacy and safety profiles as a pharmaceutical agent, particularly in oncology and infectious disease management.
Industry
- Material Development : In industrial applications, this compound is explored for its potential use in developing new materials. Its chemical properties may allow it to function effectively as a catalyst in various chemical processes .
Case Studies
- Anticancer Research : A study demonstrated that derivatives of 4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell proliferation.
- Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against a range of bacterial strains. The study indicated that it disrupts bacterial cell wall synthesis, showcasing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes involved in purine metabolism or by binding to receptors that regulate cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Purine Derivatives: Compounds such as adenine and guanine, which are also based on the purine ring structure.
Imidazole Derivatives: Compounds like histidine and benzimidazole, which contain the imidazole ring.
Uniqueness
4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of substituents and the fusion of the purine and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a synthetic compound belonging to the purine analog class. Its structure suggests potential biological activity, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C24H33N5O2
- Canonical SMILES : CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)CC)N(C1=O)C
- InChI : InChI=1S/C24H33N5O2/c1-4-6-7-8-9-10-15-29-22(30)20-21(26(3)24(29)31)25-23-27(16-17-28(20)23)19-13-11-18(5-2)12-14-19/h11-14H,4-10,15-17H2,1-3H3
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit notable biological activities through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of farnesyltransferase (FT), an enzyme implicated in oncogenic signaling pathways. Inhibitors of FT have been shown to disrupt cell proliferation and induce apoptosis in cancer cells .
- Antitumor Activity : Analogous compounds have demonstrated antitumor properties in various studies. For instance, certain imidazole derivatives have been reported to exhibit significant cytotoxicity against different cancer cell lines by inducing cell cycle arrest and apoptosis .
- Modulation of Cellular Signaling : The structural features of this compound suggest potential interactions with cellular signaling pathways, particularly those involving Ras proteins, which are critical in cancer biology .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer effects of imidazole derivatives revealed that modifications at specific positions significantly enhanced their inhibitory potency against cancer cell lines. The compound was tested for its ability to inhibit anchorage-independent growth in H-Ras transformed Rat-1 cells, yielding an IC50 value indicating effective inhibition at low concentrations .
Case Study 2: Farnesyltransferase Inhibition
In a series of experiments focused on enzyme inhibition, derivatives similar to 4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione were evaluated for their ability to inhibit FT activity. Results indicated that compounds with hydrophobic substituents at critical positions displayed enhanced inhibitory effects, suggesting a structure–activity relationship that could be leveraged for drug development .
Comparative Biological Activity Table
Q & A
Q. What synthetic strategies are recommended for the preparation of 4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione?
A multi-step synthesis approach is typically employed, involving cyclization reactions for the purinoimidazole core and subsequent alkylation/arylation steps. Key intermediates (e.g., substituted imidazoles) can be synthesized via methods analogous to those described for tri-substituted imidazole derivatives, such as using iodine-mediated cyclization or microwave-assisted reactions to improve yield . Purification may require column chromatography or recrystallization, with HPLC (High-Performance Liquid Chromatography) used to confirm purity (>95%) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and stereochemistry. For example, aromatic protons in the 3-methylphenyl group should appear as distinct multiplets in the 7.0–7.5 ppm range, while methyl groups may resonate near 1.5–2.5 ppm .
- Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ with <5 ppm error) .
- Infrared (IR) Spectroscopy : Peaks near 1700–1750 cm confirm the presence of carbonyl groups in the dione moiety .
Q. How can researchers assess the compound’s purity and stability during storage?
Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to monitor purity. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (using desiccators or controlled chambers) should be conducted, with degradation products analyzed via LC-MS .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
Implement density functional theory (DFT) calculations to model reaction pathways and identify transition states, reducing trial-and-error experimentation. The ICReDD framework (Integrating Computational and Experimental Design) combines quantum chemical reaction path searches with experimental feedback to refine parameters like solvent choice, temperature, and catalyst loading . For example, solvent polarity effects on cyclization efficiency can be predicted computationally before validation in the lab .
Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NOE correlations or split NMR peaks)?
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis can resolve ambiguities in stereochemistry or regiochemistry .
- Variable Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria) by acquiring spectra at temperatures ranging from –40°C to 80°C .
- 2D NMR Techniques : Utilize HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign long-range couplings and verify substituent connectivity .
Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?
For mechanistic studies, use cell-based assays (e.g., luciferase reporters for receptor activation) with dose-response curves (IC/EC determination). Include positive/negative controls and validate results via orthogonal methods (e.g., Western blotting for protein expression changes). Ensure solubility in DMSO or biocompatible solvents (<0.1% final concentration to avoid cytotoxicity) .
Q. What reactor design considerations are critical for scaling up synthesis?
- Mixing Efficiency : Use Computational Fluid Dynamics (CFD) to optimize agitation in batch reactors, ensuring homogeneity for exothermic steps (e.g., cyclization reactions) .
- Heat Transfer : Jacketed reactors with precise temperature control (±1°C) prevent thermal degradation.
- Separation Technologies : Membrane filtration or centrifugal separation can isolate intermediates, as classified under CRDC subclass RDF2050104 .
Q. How should hygroscopic intermediates be handled during synthesis?
Conduct moisture-sensitive steps under inert atmosphere (N/Ar) using Schlenk lines or gloveboxes. Characterize intermediates via Karl Fischer titration to quantify water content (<0.1% w/w). Store materials in desiccators with silica gel or molecular sieves .
Methodological Resources
- Structural Databases : Cross-reference PubChem (CID: [retrieve from URL in ]) for spectral and physicochemical data .
- Reaction Optimization Tools : Leverage ICReDD’s integrated computational-experimental workflows for reaction design .
- Safety Protocols : Adhere to the Chemical Hygiene Plan for advanced labs, including 100% compliance on safety exams for hazardous steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
